Pharmacokinetics of Levomilnacipran Hydrochloride in Preclinical Models: An In-Depth Technical Guide
Pharmacokinetics of Levomilnacipran Hydrochloride in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2][3] Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and for guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of levomilnacipran hydrochloride in key preclinical species, primarily rats and monkeys. The information is based on studies utilizing radiolabeled [14C]-levomilnacipran to trace the disposition of the drug and its metabolites.
I. Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of levomilnacipran and its major metabolite, N-desethyl levomilnacipran, in rats and monkeys following oral administration.
Table 1: Pharmacokinetic Parameters of Levomilnacipran in Male Monkeys Following a Single Oral Dose of [14C]-Levomilnacipran (30 mg/kg)
| Parameter | Levomilnacipran | Total Radioactivity | N-desethyl levomilnacipran |
| Cmax (ng/mL) | 5,018 | 7,209 ng Eq/mL | - |
| AUC (h·ng/mL) | 40,058 | 102,522 h·ng Eq/mL | - |
| Half-life (h) | 6.3 | - | 7.9 |
Data sourced from a study in Macaca fascicularis monkeys.[4]
Table 2: Pharmacokinetic Parameters of Levomilnacipran in Male Rats Following a Single Oral Dose of [14C]-Levomilnacipran (50 mg/kg)
| Parameter | Levomilnacipran | Total Radioactivity | N-desethyl levomilnacipran |
| Cmax (ng/mL) | 8,061 | 9,337 ng Eq/mL | - |
| AUC (h·ng/mL) | 16,632 | - | 2,222 |
| Half-life (h) | 2.3 | - | 2.7 |
Data sourced from a study in Sprague Dawley rats.[4]
II. Absorption
Following oral administration, levomilnacipran is well-absorbed. In preclinical studies, this was determined by administering the compound via oral gavage.[4] The time to reach maximum plasma concentration (Tmax) for the extended-release formulation is approximately 6-8 hours in humans, suggesting a prolonged absorption phase which is a desirable characteristic for once-daily dosing.[1][5] While specific Tmax values for the preclinical models were not detailed in the provided search results, the rapid attainment of peak plasma concentrations in rats (elimination half-life of 2.3 hours) suggests prompt absorption.[4]
III. Distribution
Levomilnacipran exhibits wide distribution throughout the body.
Plasma Protein Binding
In vitro studies have demonstrated that levomilnacipran has low plasma protein binding.[4][6]
Table 3: In Vitro Plasma Protein Binding of [14C]-Levomilnacipran
| Species | Protein Binding (%) |
| Human | 22 |
This low level of protein binding reduces the potential for drug-drug interactions related to displacement from plasma proteins.[6]
Blood-to-Plasma Ratio
The distribution of levomilnacipran between blood cells and plasma has also been investigated.
Table 4: Blood-to-Plasma Ratio of Radioactivity in Preclinical Models Following Oral Administration of [14C]-Levomilnacipran
| Species | Time Post-Dose (h) | Blood-to-Plasma Ratio |
| Male Monkeys | 2 | 1.032 |
| 10 | 0.809 | |
| Male Rats | Up to 24 | ~1 (0.80 - 1.34) |
These results indicate that levomilnacipran distributes relatively evenly between plasma and red blood cells.[4]
IV. Metabolism
Levomilnacipran is metabolized in the liver, primarily through cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1][2][3] The primary metabolic pathways are N-desethylation and hydroxylation.[3]
Unchanged levomilnacipran was the major circulating compound in all species studied.[4][7] However, several metabolites have been identified.
In rats , the two major circulating metabolites were N-desethyl levomilnacipran and p-hydroxy levomilnacipran glucuronide, accounting for 14.9% and 12.4% of the plasma levomilnacipran exposure, respectively.[4][6]
In monkeys , the metabolic profile was more similar to humans.[4] The main circulating metabolites included N-desethyl levomilnacipran and its N-carbamoyl glucuronide conjugate, as well as levomilnacipran N-carbamoyl glucuronide.[4]
It is important to note that none of the identified metabolites are considered pharmacologically active.[4][8]
Caption: Metabolic pathway of levomilnacipran.
V. Excretion
The primary route of elimination for levomilnacipran and its metabolites is through the kidneys.[1] Mass balance studies with [14C]-levomilnacipran have quantified the excretion in preclinical models.
Table 5: Excretion of Radioactivity Following a Single Oral Dose of [14C]-Levomilnacipran
| Species | Route | % of Administered Dose | Timeframe (h) |
| Monkeys | Urine & Cage Wash | 86.5 | 120 |
| Feces | ~8 | 120 | |
| Total Recovery | 94.6 | 120 | |
| Rats | Urine & Cage Wash | 70.7 | 72 |
| Feces | 27.5 | 72 | |
| Total Recovery | 98.2 | 72 |
Most of the radioactivity was excreted within the first 48 hours in monkeys.[4][8]
Table 6: Major Compounds Excreted in Urine (% of Administered Dose)
| Compound | Monkeys | Rats |
| Unchanged Levomilnacipran | 35.5 | 40.2 |
| N-desethyl levomilnacipran | 12.4 | 7.9 |
| Levomilnacipran glucuronide | 4.1 | Not detected |
| N-desethyl levomilnacipran glucuronide | 2.3 | Not detected |
| p-hydroxy levomilnacipran glucuronide | - | 4.0 |
These data highlight some species differences in metabolism and excretion, with glucuronide conjugates of levomilnacipran and N-desethyl levomilnacipran being present in monkey urine but not rat urine.[4][7][8]
VI. Experimental Protocols
Animal Models
-
Rats: Sprague Dawley rats, weighing between 245-286g, were used in pharmacokinetic and mass balance studies.[4] Both albino (Sprague Dawley) and pigmented (Lister hooded) rats were used in tissue distribution studies.[8]
-
Monkeys: Macaca fascicularis monkeys, aged 6 years and weighing between 4.2-5.5 kg, were utilized for pharmacokinetic and mass balance investigations.[4]
Dosing
-
Radiolabeled Compound: [14C]-levomilnacipran was used in all cited studies to facilitate the tracking of the drug and its metabolites.[4]
-
Administration: The drug was administered as an oral solution via gavage.[4]
-
Dose Levels:
References
- 1. Levomilnacipran for the treatment of major depressive disorder: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levomilnacipran - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
